Roccellic acid

Vue d'ensemble

Description

Mécanisme D'action

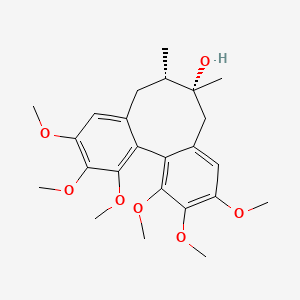

Roccellic acid is a lichen secondary metabolite found in Roccella montagnei . This compound has been studied for its antibacterial and anticancer activities .

Target of Action

This compound’s primary target is Cyclin Dependent Kinase (CDK-10) . CDK-10 contributes to the proliferation of cancer cells, and aberrant activity of these kinases has been reported in a wide variety of human cancers . These kinases constitute biomarkers of proliferation and attractive pharmacological targets for the development of anticancer therapeutics .

Mode of Action

This compound interacts with its target, CDK-10, inhibiting its activity . This inhibition is believed to prevent cancer cell proliferation

Biochemical Pathways

By inhibiting CDK-10, this compound could disrupt the normal cell cycle, leading to the inhibition of cancer cell growth .

Result of Action

This compound has shown significant anticancer activity. It has been found to inhibit the proliferation of MDA-MB-231, MCF-7, and DLD-1 cancer cells by 65.3%, 75.8%, and 87.9%, respectively . This suggests that this compound could have potential therapeutic applications in the treatment of various types of cancer.

Analyse Biochimique

Biochemical Properties

Roccellic acid plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It has been found to inhibit the proliferation of cancer cells, such as MDA-MB-231, MCF-7, and DLD-1, by interacting with specific enzymes involved in cell growth . This compound also exhibits antibacterial activity against bacteria like Streptococcus gordonii and Porphyromonas gingivalis . These interactions are primarily due to the compound’s ability to bind to and inhibit the activity of key enzymes in these organisms.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to inhibit the proliferation of cancer cells by affecting cell signaling pathways that regulate cell growth and division . Additionally, this compound impacts gene expression by modulating the activity of transcription factors involved in cancer cell proliferation . The compound also affects cellular metabolism by altering the activity of enzymes involved in metabolic pathways .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to specific enzymes, inhibiting their activity and thereby disrupting cellular processes essential for cell growth and survival . This inhibition leads to changes in gene expression, particularly in genes involved in cell proliferation and apoptosis . The compound’s ability to modulate enzyme activity and gene expression underlies its anticancer and antibacterial effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, with a half-life that allows for prolonged studies . Over time, this compound has been shown to maintain its inhibitory effects on cancer cell proliferation and bacterial growth . Long-term studies have indicated that the compound can induce sustained changes in cellular function, including alterations in gene expression and enzyme activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant anticancer and antibacterial activity without notable adverse effects . At higher doses, this compound can induce toxic effects, including damage to healthy cells and tissues . Threshold effects have been observed, where the compound’s efficacy plateaus at certain concentrations, indicating an optimal dosage range for therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. The compound is metabolized through pathways involving carboxylation and decarboxylation reactions . This compound’s interaction with metabolic enzymes can affect metabolic flux and alter the levels of key metabolites . These interactions are crucial for understanding the compound’s overall impact on cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . The compound’s distribution is influenced by its interactions with cellular transport mechanisms, which facilitate its localization to target sites . This compound’s accumulation in specific tissues and cells is essential for its therapeutic effects, as it ensures the compound reaches its intended targets .

Subcellular Localization

This compound’s subcellular localization is critical for its activity and function. The compound is directed to specific cellular compartments through targeting signals and post-translational modifications . This compound’s localization to organelles such as the mitochondria and nucleus allows it to exert its effects on cellular processes, including gene expression and enzyme activity . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and therapeutic potential.

Méthodes De Préparation

Voies de Synthèse et Conditions Réactionnelles : L'acide roccéllique peut être synthétisé par estérification de l'acide 2-dodécyl-3-méthylsuccinique suivie d'une hydrolyse . La réaction implique généralement l'utilisation de méthanol et d'acide sulfurique comme catalyseurs sous conditions de reflux.

Méthodes de Production Industrielle : La production industrielle de l'acide roccéllique implique l'extraction à partir de lichens, en particulier les espèces Roccella. Le processus d'extraction comprend le séchage du lichen, suivi d'une extraction par solvant à l'aide d'acétone ou de méthanol . L'extrait est ensuite purifié par chromatographie sur colonne pour isoler l'acide roccéllique .

Types de Réactions:

Oxydation : L'acide roccéllique peut subir des réactions d'oxydation pour former les cétones ou les aldéhydes correspondants.

Réduction : Il peut être réduit pour former des alcools.

Réactifs et Conditions Courants:

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont utilisés.

Substitution : Des réactifs comme le chlorure de thionyle ou le tribromure de phosphore sont utilisés pour les réactions de substitution.

Principaux Produits Formés:

Oxydation : Formation de cétones ou d'aldéhydes.

Réduction : Formation d'alcools.

Substitution : Formation d'esters et d'amides.

Applications De Recherche Scientifique

L'acide roccéllique a un large éventail d'applications en recherche scientifique:

Chimie : Utilisé comme précurseur dans la synthèse de divers composés organiques.

Biologie : Etudié pour son rôle dans les voies métaboliques des lichens.

Médecine : Investigé pour ses propriétés antibactériennes et anticancéreuses. Il inhibe également la prolifération de cellules cancéreuses telles que MDA-MB-231, MCF-7 et DLD-1.

Industrie : Utilisé dans la production de colorants et de parfums en raison de ses propriétés chimiques uniques.

5. Mécanisme d'Action

L'acide roccéllique exerce ses effets par divers mécanismes:

Activité Antibactérienne : Il perturbe les parois cellulaires bactériennes, conduisant à la lyse cellulaire.

Activité Anticancéreuse : L'acide roccéllique inhibe la kinase dépendante des cyclines 10 (CDK-10), qui est impliquée dans la régulation du cycle cellulaire. .

Composés Similaires:

Acide Éverninique : Un autre composé isolé de Roccella montagnei, connu pour son activité anticancéreuse.

Acide Usnique : Un composé dérivé de lichen ayant des propriétés antibactériennes et antifongiques.

Comparaison:

Unicité : L'acide roccéllique est unique en raison de ses propriétés antibactériennes et anticancéreuses doubles.

Structure Chimique : L'acide roccéllique possède une chaîne aliphatique distincte, qui contribue à ses propriétés chimiques et biologiques uniques.

Comparaison Avec Des Composés Similaires

Everninic Acid: Another compound isolated from Roccella montagnei, known for its anticancer activity.

Usnic Acid: A lichen-derived compound with antibacterial and antifungal properties.

Comparison:

Uniqueness: Roccellic acid is unique due to its dual antibacterial and anticancer properties.

Chemical Structure: this compound has a distinct aliphatic chain, which contributes to its unique chemical and biological properties.

Propriétés

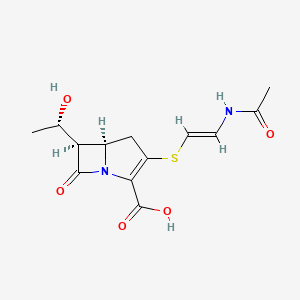

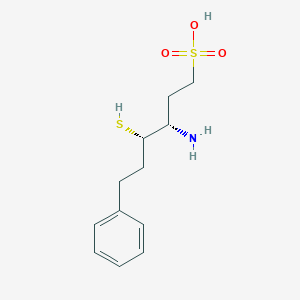

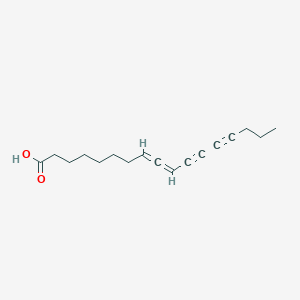

IUPAC Name |

2-dodecyl-3-methylbutanedioic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H32O4/c1-3-4-5-6-7-8-9-10-11-12-13-15(17(20)21)14(2)16(18)19/h14-15H,3-13H2,1-2H3,(H,18,19)(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CADNMISJDLVPCK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC(C(C)C(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H32O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90952266 | |

| Record name | 2-Dodecyl-3-methylbutanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90952266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29838-46-8 | |

| Record name | Roccellic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=249985 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Dodecyl-3-methylbutanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90952266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl (4S)-3-[3-[4-(3-acetamidophenyl)piperidin-1-yl]propylcarbamoyl]-4-(3,4-difluorophenyl)-6-(methoxymethyl)-2-oxo-1,4-dihydropyrimidine-5-carboxylate;hydrochloride](/img/structure/B1245924.png)

![4-{[4-({[(3-isopropyl-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)carbonyl]amino}methyl)piperidin-1-yl]methyl}tetrahydro-2H-pyran-4-carboxylic acid](/img/structure/B1245929.png)